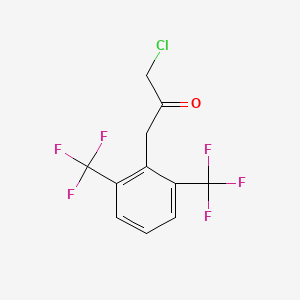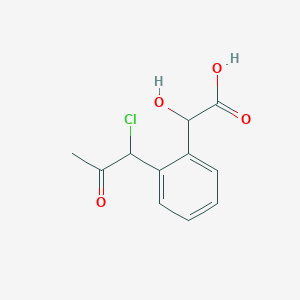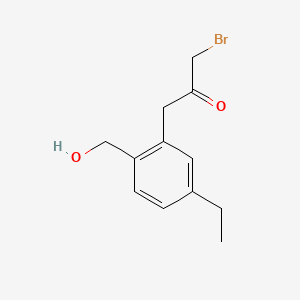
Methyltetrazine-amino-PEG6-CH2CH2COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG6-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-CH2CH2COOH can be synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG derivatives. The methyltetrazine group is typically introduced via a reaction with an appropriate precursor, followed by the attachment of the PEG chain and the carboxylic acid group. The reaction conditions often involve the use of activators and catalysts to facilitate the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve high purity levels, typically greater than 97%. The compound is then stored at low temperatures to maintain its stability and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The carboxylic acid group can react with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Activators: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for facilitating coupling reactions.
Catalysts: Copper catalysts are often used in click chemistry reactions.
Major Products Formed
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG6-CH2CH2COOH has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2COOH involves the formation of covalent bonds with target molecules through click chemistry reactions. The methyltetrazine group reacts with carboxylic acids and activated esters, forming stable bioconjugates.
Comparaison Avec Des Composés Similaires
Methyltetrazine-amino-PEG6-CH2CH2COOH can be compared with other similar compounds, such as:
Methyltetrazine-amino-PEG6-CH2CH2COONHS ester: Contains an NHS ester group instead of a carboxylic acid group, making it reactive with amines.
Methyltetrazine-CH2NHCO-PEG6-N3: Contains an azide group, which is used in click chemistry reactions with alkynes.
Propriétés
Formule moléculaire |
C26H39N5O9 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H39N5O9/c1-21-28-30-26(31-29-21)23-4-2-22(3-5-23)20-27-24(32)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-25(33)34/h2-5H,6-20H2,1H3,(H,27,32)(H,33,34) |
Clé InChI |
WJDFPKLRIPVRMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)

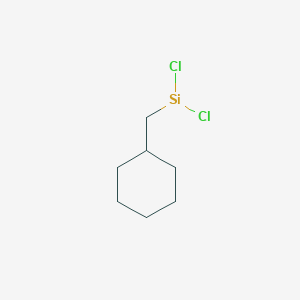

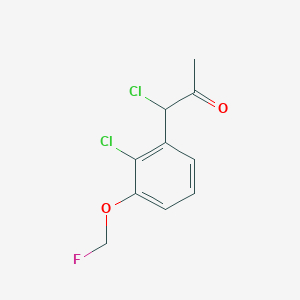

![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
